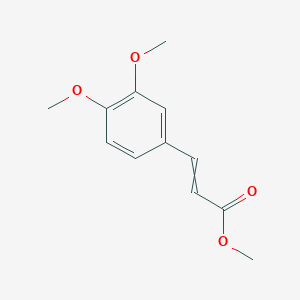

Methyl 3,4-dimethoxycinnamate

Description

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3 |

InChI Key |

JXRYDOZRPYFBKO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 3,4-dimethoxycinnamate?

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3,4-dimethoxycinnamate

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (MDMC). It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document includes tabulated data for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical reactivity and synthetic workflows. The information is compiled from various scientific sources to ensure accuracy and depth, serving as a core reference for laboratory use.

Introduction

This compound, also known as 3,4-O-Dimethylcaffeic acid methyl ester, is an alkyl cinnamate compound. It is formed from the formal condensation of the carboxyl group of 3,4-dimethoxycinnamic acid with methanol[1]. This compound is found in various natural sources and has been identified in plants such as Aragoa lucidula and Sideritis lotsyi[2][3]. Due to its structural similarity to other biologically active cinnamic acid derivatives, MDMC is a molecule of interest for its potential antioxidant and DNA methylation-inhibiting properties[4][5]. This guide details its fundamental characteristics to support further research and application.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. The data has been compiled from computational models and experimental sources.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 5396-64-5 |

| IUPAC Name | methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |

| Molecular Formula | C₁₂H₁₄O₄ |

| Synonyms | Methyl 3-(3,4-dimethoxyphenyl)acrylate, 3,4-O-Dimethylcaffeic acid methyl ester, NSC 4331 |

| InChI | InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+ |

| InChI Key | JXRYDOZRPYFBKO-FNORWQNLSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)OC)OC |

Physicochemical Data

| Property | Value |

| Molecular Weight | 222.24 g/mol |

| Appearance | Solid |

| Melting Point | 69-72 °C |

| Boiling Point | 339.30 °C (estimated) |

| Solubility | Water: 653.4 mg/L @ 25 °C (estimated). Soluble in DMSO, Ethanol, DMF. |

| logP (o/w) | 1.89 - 2.2 (estimated) |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylate group, and the methyl protons of the two methoxy groups and the ester. The coupling constant between the vinylic protons is typically large (~16 Hz), confirming the trans (E) configuration of the double bond.

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (around 167 ppm), carbons of the double bond, the six aromatic carbons (with those bonded to oxygen appearing further downfield), and the three methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group (around 1710-1730 cm⁻¹). Other significant peaks include C=C stretching from the alkene and aromatic ring, and C-O stretching from the ester and ether linkages.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 222.24). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its properties.

Synthesis Protocols

Protocol 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed esterification of 3,4-dimethoxycinnamic acid with methanol.

-

Reagents and Equipment:

-

3,4-dimethoxycinnamic acid

-

Methanol (anhydrous, excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (saturated solution)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add 3,4-dimethoxycinnamic acid and an excess of methanol (which acts as both reactant and solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Protocol 2: Heck Reaction

The Heck reaction provides an alternative route by coupling an aryl halide with methyl acrylate in the presence of a palladium catalyst.

-

Reagents and Equipment:

-

4-Iodo-1,2-dimethoxybenzene (or a related aryl halide)

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., triphenylphosphine) or a phosphine-free system

-

A base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

-

Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)

-

-

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine 4-iodo-1,2-dimethoxybenzene, the palladium catalyst, and the phosphine ligand (if used).

-

Add the anhydrous solvent, followed by the base and methyl acrylate via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.

-

Purify the resulting residue using column chromatography on silica gel to obtain pure this compound.

-

Property Determination Protocols

-

Melting Point: Determined using a calibrated Differential Scanning Calorimeter (DSC) or a standard melting point apparatus. A small, dry sample is heated at a controlled rate (e.g., 1-2 °C/min), and the range from the first appearance of liquid to complete liquefaction is recorded.

-

Solubility: The static gravimetric method can be used. A saturated solution of the compound is prepared in a specific solvent at a constant temperature. A known volume of the supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured to calculate the solubility.

-

NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). A small sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

-

FT-IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. A solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent on a salt plate (e.g., NaCl).

Chemical Reactivity

This compound undergoes reactions typical of an α,β-unsaturated ester.

-

Hydrolysis: The ester can be hydrolyzed back to 3,4-dimethoxycinnamic acid and methanol under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible.

-

Transesterification: The methyl group of the ester can be exchanged with another alkyl group by reacting it with a different alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester and the double bond can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding saturated alcohol.

-

Reactions at the Double Bond: The alkene double bond can undergo various addition reactions, such as hydrogenation (to yield methyl 3,4-dimethoxydihydrocinnamate) or halogenation.

Safety and Handling

Based on available safety data sheets, this compound requires careful handling in a laboratory setting.

-

Hazard Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4) and very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition. Recommended storage temperatures are often -20°C for powder or -80°C when in solvent.

-

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

Skin Contact: Wash skin thoroughly with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

-

-

Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.

Conclusion

This compound is a well-defined natural product with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry reactions like Fischer esterification and the Heck reaction. The data and protocols presented in this guide offer a solid foundation for researchers working with this compound, facilitating its use in further studies, particularly in exploring its biological activities and potential therapeutic applications. Proper adherence to safety protocols is essential when handling this chemical.

References

Methyl 3,4-dimethoxycinnamate: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate is a naturally occurring phenylpropanoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Occurrences

This compound has been identified in a variety of plant species and fungal spores. The primary documented natural sources are detailed in Table 1.

Table 1: Natural Sources of this compound

| Source Organism | Part of Organism | Reference(s) |

| Amburana cearensis (Cumaru) | Stem Bark | [1] |

| Aragoa lucidula | Not specified | [2] |

| Sideritis marmorea | Not specified | [2] |

| Sideritis lotsyi | Not specified | [2] |

| Bean Rust (Uromyces phaseoli) | Uredospores | [3] |

| Stripe Rust (Puccinia striiformis) | Uredospores |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following sections provide a detailed, generalized experimental protocol based on methodologies reported for the isolation of this and structurally related compounds from plant materials.

Experimental Protocol: Isolation from Amburana cearensis Stem Bark

This protocol is a composite methodology based on the general principles of natural product isolation and specific, albeit limited, details from the literature on Amburana cearensis.

1. Plant Material Preparation and Extraction:

-

Drying and Pulverization: Air-dry the stem bark of Amburana cearensis at room temperature to a constant weight. Grind the dried bark into a fine powder using a mechanical grinder.

-

Solvent Extraction: Macerate the powdered bark (e.g., 500 g) with methanol (e.g., 2 L) at room temperature for 72 hours with occasional stirring. Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.

2. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length). Equilibrate the column with hexane.

-

Sample Loading: Adsorb the crude methanolic extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity using a mixture of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, v/v). Collect fractions of a suitable volume (e.g., 25 mL).

-

Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Thin Layer Chromatography (TLC) Purification:

-

Combine the fractions containing the compound of interest (as identified by TLC comparison with a standard, if available).

-

Concentrate the combined fractions and perform preparative TLC on silica gel plates (e.g., 20x20 cm, 0.5 mm thickness) using an appropriate solvent system (e.g., chloroform:methanol, 99:1 v/v) to achieve final purification.

-

Scrape the band corresponding to this compound and elute the compound from the silica gel with a polar solvent like methanol or ethyl acetate.

-

Filter and evaporate the solvent to obtain the purified compound.

-

3. Structural Elucidation and Purity Assessment:

-

Spectroscopic Analysis: Confirm the identity of the isolated compound using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

-

-

Purity Assessment: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

Quantitative data on the yield and purity of this compound from natural sources is scarce in the available literature. The yield of secondary metabolites from plant material is highly variable and depends on factors such as the geographical location of the plant, season of collection, and the extraction and purification methods employed. For illustrative purposes, Table 2 presents a hypothetical data set based on typical yields for similar phenylpropanoids from plant sources.

Table 2: Illustrative Quantitative Data for the Isolation of this compound

| Parameter | Value | Method of Determination |

| Starting Material | Amburana cearensis stem bark | - |

| Weight of Starting Material | 500 g | Gravimetric |

| Crude Extract Yield | 25 g (5% w/w) | Gravimetric |

| Purified Compound Yield | 50 mg (0.01% w/w) | Gravimetric |

| Purity | >98% | HPLC/GC-MS |

Note: The values in this table are illustrative and not based on reported experimental data for this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activities, including the inhibition of uredospore germination in rust fungi and the inhibition of global DNA methylation in human cancer cells.

Inhibition of DNA Methylation

The precise mechanism by which this compound inhibits DNA methylation has not been fully elucidated. However, it is hypothesized to involve the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for catalyzing the transfer of a methyl group to DNA. The general mechanism of DNMT inhibition by small molecules can be visualized as a disruption of the catalytic process.

Caption: Proposed mechanism of DNA methylation inhibition.

Inhibition of Uredospore Germination

This compound acts as a self-inhibitor of germination in the uredospores of certain rust fungi. The cis-isomer of the compound is particularly potent. While the detailed signaling cascade is not fully understood, it is believed to interfere with essential metabolic processes required for the initiation of germination.

References

An In-depth Technical Guide on the Biological Activity of Methyl 3,4-dimethoxycinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-dimethoxycinnamate, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its cytotoxic, DNA methylation inhibitory, antifungal, antioxidant, and anti-inflammatory properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug discovery and development.

Core Biological Activities

This compound exhibits a range of biological effects, with the most prominently documented activities being its ability to inhibit global DNA methylation and its cytotoxic effects against cancer cells. Additionally, it is recognized as an inhibitor of uredospore germination, indicating antifungal properties. Its structural similarity to other cinnamic acid derivatives suggests potential antioxidant and anti-inflammatory activities, which are areas of ongoing investigation.

DNA Methylation Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of global DNA methylation. In a study by Castro-Vazquez et al. (2022), the compound was shown to significantly decrease overall DNA methylation levels in the human hepatocellular carcinoma cell line, Hep3B.[1] This epigenetic modulatory effect positions this compound as a compound of interest for cancer research, as aberrant DNA methylation is a hallmark of many malignancies. The inhibition of DNA methyltransferases (DNMTs) is a key mechanism through which this effect is likely mediated.

Cytotoxic Activity

Concurrent with its impact on DNA methylation, this compound has demonstrated cytotoxic activity against cancer cells. The same study by Castro-Vazquez et al. (2022) reported its efficacy in reducing the viability of Hep3B cells.[1] This anti-proliferative effect is likely linked to its epigenetic activity, as the reversal of hypermethylation of tumor suppressor genes is a known strategy to induce cancer cell death.

Antifungal Activity

Historically, this compound was identified as a self-inhibitor of uredospore germination in the bean rust fungus, highlighting its intrinsic antifungal properties.[2] The precise mechanism of this antifungal action is an area for further research but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Potential Antioxidant and Anti-inflammatory Effects

While direct, extensive studies on the antioxidant and anti-inflammatory properties of this compound are limited, its chemical structure as a cinnamic acid derivative suggests it may possess such activities. Cinnamic acids and their esters are known to act as antioxidants by scavenging free radicals and to exhibit anti-inflammatory effects by modulating inflammatory pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data available for the biological activities of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Value | Reference |

| Hep3B (Human Hepatocellular Carcinoma) | MTT Assay | IC₅₀ | 196.8 ± 1.5 µM | [1] |

Table 2: DNA Methylation Inhibition by this compound

| Cell Line | Concentration | Assay | Result | Reference |

| Hep3B (Human Hepatocellular Carcinoma) | 100 µM | Global DNA Methylation Assay | 83% decrease in global DNA methylation | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on Hep3B cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Hep3B cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Global DNA Methylation Assay

The effect of this compound on global DNA methylation in Hep3B cells was assessed using a commercially available global DNA methylation ELISA kit.

-

Cell Culture and Treatment: Hep3B cells are cultured and treated with this compound as described in the cytotoxicity protocol.

-

Genomic DNA Extraction: After treatment, genomic DNA is extracted from the cells using a standard DNA extraction kit.

-

DNA Methylation Quantification:

-

The extracted genomic DNA is bound to the wells of a 96-well plate that has a high affinity for DNA.

-

The methylated DNA is detected using a specific anti-5-methylcytosine (5-mC) antibody.

-

A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added, followed by the addition of a substrate to produce a colorimetric signal.

-

The absorbance is read on a microplate reader.

-

-

Data Analysis: The percentage of global DNA methylation is calculated based on the absorbance values, often relative to a positive control of methylated DNA. The percentage of inhibition by the compound is determined by comparing the methylation levels of treated cells to untreated or vehicle-treated control cells.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the biological activity of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented cytotoxic and DNA methylation inhibitory activities, particularly in the context of hepatocellular carcinoma. The existing data provides a strong foundation for its further investigation as a potential therapeutic agent. Future research should focus on several key areas:

-

Elucidation of Mechanisms: A deeper understanding of the specific molecular targets of this compound is needed. Investigating its effects on specific DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) and its influence on the methylation status of specific cancer-related genes will be crucial.

-

Quantitative Bioactivity Studies: Comprehensive in vitro studies are required to quantify its antioxidant, anti-inflammatory, and antifungal properties. Determining IC₅₀ or EC₅₀ values in various assays (e.g., DPPH, ABTS for antioxidant; COX, LOX inhibition for anti-inflammatory; MIC for antifungal) is essential.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical in vivo studies are necessary to evaluate the efficacy of this compound in animal models of cancer and other relevant diseases. Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile are also critical for its development as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of more potent and selective compounds.

References

Spectroscopic Profile of Methyl 3,4-dimethoxycinnamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3,4-dimethoxycinnamate, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. Due to the limited availability of fully assigned public data for this specific molecule, spectral data for the closely related compound, methyl 4-methoxycinnamate, is provided for comparison, alongside predicted values for this compound based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Predicted data for this compound is based on the analysis of similar compounds and spin-spin coupling rules.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | d | ~16.0 | 1H, Vinylic |

| ~7.1-7.0 | m | - | 2H, Aromatic |

| ~6.85 | d | ~8.0 | 1H, Aromatic |

| ~6.30 | d | ~16.0 | 1H, Vinylic |

| 3.91 | s | - | 3H, Methoxy |

| 3.89 | s | - | 3H, Methoxy |

| 3.78 | s | - | 3H, Ester Methyl |

¹³C NMR (Carbon-13 NMR) Data

Predicted data for this compound is based on the analysis of similar substituted aromatic compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (Ester) |

| ~151.0 | Aromatic C-O |

| ~149.0 | Aromatic C-O |

| ~145.0 | Vinylic CH |

| ~127.5 | Aromatic C |

| ~123.0 | Aromatic CH |

| ~115.5 | Vinylic CH |

| ~111.0 | Aromatic CH |

| ~109.5 | Aromatic CH |

| 56.0 | Methoxy |

| 55.9 | Methoxy |

| 51.6 | Ester Methyl |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3010-2950 | Medium | C-H stretch (aromatic and vinylic) |

| ~2950-2840 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1635 | Strong | C=C stretch (vinylic) |

| ~1600, 1515, 1465 | Medium-Strong | C=C stretch (aromatic) |

| ~1260, 1140 | Strong | C-O stretch (ester and ether) |

| ~980 | Strong | =C-H bend (trans-vinylic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₄O₄), the molecular weight is 222.24 g/mol .[1]

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 191 | [M - OCH₃]⁺ |

| 163 | [M - COOCH₃]⁺ |

| 151 | [M - CH₃ - CO₂CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to determine the connectivity of protons.

-

IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to the characteristic vibrational frequencies of known functional groups.

-

Mass Spectrometry

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal that is proportional to the abundance of each ion.

-

-

Data Analysis:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions and proposing plausible fragmentation pathways.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Methyl 3,4-Dimethoxycinnamate: A Potent Inhibitor of Uredospore Germination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4-dimethoxycinnamate has been identified as a significant natural self-inhibitor of uredospore germination in a variety of rust fungi.[1][2][3] This compound, particularly its cis isomer, plays a crucial role in the lifecycle of these plant pathogens by regulating spore germination. Understanding its mechanism of action and inhibitory properties is of paramount importance for the development of novel antifungal agents. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and potential signaling pathways associated with this compound's inhibitory effects.

Quantitative Inhibitory Data

The inhibitory potency of this compound, primarily the cis isomer, has been quantified across different species of rust fungi. The following tables summarize the key data available in the literature.

Table 1: 50% Effective Dose (ED50) of cis-Methyl 3,4-dimethoxycinnamate on Uredospore Germination

| Fungal Species | ED50 |

| Puccinia striiformis (Stripe Rust) | 4 ng/mL[4] |

| Puccinia arachidis (Peanut Rust) | 8 pg/mL[5] |

Table 2: Minimum Inhibitory Concentration (50%) of this compound Isomers on Puccinia graminis var. tritici (Wheat Stem Rust) Uredospore Germination

| Isomer | Minimum Concentration for 50% Inhibition |

| cis-Methyl 3,4-dimethoxycinnamate | ~140 nM |

| trans-Methyl 3,4-dimethoxycinnamate | Little to no activity |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound as a uredospore germination inhibitor.

Uredospore Germination Assay

This protocol is a generalized procedure based on methodologies described for various rust species.

Objective: To determine the percentage of uredospore germination under specific conditions and in the presence of potential inhibitors.

Materials:

-

Freshly collected uredospores

-

Microscope slides

-

1.5% Water agar

-

Sterile distilled water

-

Petri dishes

-

Moist cotton

-

Incubator

-

This compound (and its isomers) dissolved in a suitable solvent (e.g., ethanol, acetone) at various concentrations.

Procedure:

-

Preparation of Agar Slides: A thin layer of 1.5% water agar is applied to clean microscope slides.

-

Spore Suspension: Mature uredospores are collected from infected plant leaves. A suspension of these spores is prepared in sterile distilled water.

-

Inoculation: The uredospore suspension is atomized onto the agar film on the glass slides. For inhibitor studies, the test compound is incorporated into the water agar or the spore suspension at the desired final concentrations.

-

Incubation: The slides are placed in an inverted position in Petri dishes lined with moist cotton to maintain high humidity. The Petri dishes are then incubated at an optimal temperature for the specific rust species (e.g., 10-25°C) in the dark.

-

Germination Assessment: After a specific incubation period (e.g., 16-24 hours), the slides are examined under a microscope. A spore is considered germinated if the germ tube has emerged.

-

Data Collection: The percentage of germinated spores is determined by counting a minimum of 100 spores per replicate. Control experiments with no inhibitor are run in parallel.

Extraction and Purification of the Native Inhibitor

This protocol is based on the methods used to identify the natural self-inhibitor from rust uredospores.

Objective: To extract and purify this compound from rust uredospores.

Materials:

-

Field-collected uredospores

-

Distilled water

-

Diethyl ether

-

Equipment for thin-layer chromatography (TLC) and gas chromatography (GC)

-

Mass spectrometer

Procedure:

-

Extraction: Uredospores are stirred in water to extract the inhibitor.

-

Partitioning: The aqueous extract is partitioned with diethyl ether to move the inhibitor into the organic phase.

-

Purification: The ether extract is concentrated and then purified using thin-layer chromatography and gas chromatography.

-

Identification: The chemical structure of the purified inhibitor is confirmed by mass spectrometry and comparison with synthetic standards.

Signaling Pathways and Logical Relationships

While the precise molecular signaling pathway of germination inhibition by this compound is not fully elucidated, a logical workflow for its investigation and its proposed point of action can be diagrammed. The inhibition is known to be reversible and acts at an early stage of germination.

Based on the understanding that the inhibitor acts early in the germination process, a hypothetical signaling pathway can be proposed. Uredospore germination is initiated by environmental cues leading to the activation of metabolic processes. This compound likely interferes with a critical early step in this cascade.

Conclusion

This compound, particularly the cis isomer, is a highly effective natural inhibitor of uredospore germination in several economically important rust fungi. Its potency, demonstrated by low ED50 values, makes it a compelling subject for further research in the development of novel, targeted fungicides. Future investigations should focus on elucidating the precise molecular target and the downstream effects of this inhibitor on the signaling cascade that governs uredospore germination. The experimental protocols and data presented in this guide provide a solid foundation for such research endeavors.

References

The Role of Methyl 3,4-dimethoxycinnamate in DNA Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation is a critical epigenetic modification that plays a pivotal role in gene regulation and the pathogenesis of various diseases, including cancer. Aberrant DNA methylation patterns, often characterized by hypermethylation of tumor suppressor genes and global hypomethylation, are a hallmark of many malignancies. Consequently, compounds that can modulate DNA methylation are of significant interest in drug discovery and development. This technical guide provides an in-depth overview of the emerging role of methyl 3,4-dimethoxycinnamate as a modulator of DNA methylation, with a focus on its effects in hepatocellular carcinoma. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Introduction to DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the fifth carbon of a cytosine residue, typically within a CpG dinucleotide context, to form 5-methylcytosine (5-mC)[1]. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). In mammals, DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B mediate de novo methylation.

The methylation status of DNA, particularly in promoter regions, is a key determinant of gene expression. Generally, hypermethylation of CpG islands in promoter regions is associated with transcriptional repression or gene silencing, while hypomethylation is linked to active gene expression. Dysregulation of DNA methylation is a common feature in cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes[1]. This has spurred the development of epigenetic drugs that target the DNA methylation machinery.

This compound: A Potential Epigenetic Modulator

This compound is a cinnamic acid analog that has been identified as a potential modulator of DNA methylation. Recent studies have highlighted its activity in the context of hepatocellular carcinoma, a disease in which epigenetic alterations are known to be significant drivers of tumorigenesis.

Quantitative Data Summary

A key study by Castro-Vazquez et al. (2022) investigated the effects of several methyl benzoate and cinnamate analogs, including this compound, on hepatocellular carcinoma (Hep3B) cells. While the specific quantitative data for this compound's effect on global DNA methylation is not detailed in the abstract, the study provides valuable insights into the activity of this class of compounds.

| Compound Class | Cell Line | Effect on Global DNA Methylation | Cytotoxicity (IC50) | Reference |

| Cinnamic Derivatives (including this compound) | Hep3B | 63% to 97% decrease | Not specified for individual compounds in abstract | |

| Methyl 3,4-dihydroxycinnamate (most active in the series) | Hep3B | Not specified in abstract | 109.7 ± 0.8 µM |

It is important to note that this compound was highlighted as showing "relevant activities of both cytotoxicity and global DNA methylation inhibition".

Proposed Mechanism of Action

The precise signaling pathway through which this compound exerts its effects on DNA methylation is still under investigation. However, molecular docking studies from the aforementioned study suggest a potential mechanism involving the direct inhibition of DNA methyltransferase 1 (DNMT1). The proposed mechanism posits that this compound may bind to the S-adenosyl-L-homocysteine (SAH) binding pocket of DNMT1, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to cytosine residues on the DNA.

Caption: Proposed inhibition of DNMT1 by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its role in DNA methylation. These protocols are based on standard laboratory procedures.

Cell Culture of Hep3B Cells

The Hep3B cell line is a human hepatocellular carcinoma cell line that is widely used in cancer research.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Add trypsin-EDTA solution and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a 1:3 to 1:6 split ratio.

-

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cultured cells.

-

Seed Hep3B cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Global DNA Methylation Assay (ELISA-based)

This protocol outlines a common method for quantifying global DNA methylation levels.

-

DNA Extraction: Extract genomic DNA from treated and untreated Hep3B cells using a commercial DNA extraction kit.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.

-

ELISA Assay:

-

Use a commercial global DNA methylation ELISA kit.

-

Bind equal amounts of genomic DNA to the wells of the ELISA plate.

-

Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC).

-

Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Add a colorimetric substrate and measure the absorbance using a microplate reader.

-

Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated with methylated and unmethylated DNA controls.

-

Caption: General experimental workflow for assessing the compound's effects.

Conclusion and Future Directions

This compound has emerged as a promising compound with the potential to modulate DNA methylation, a key epigenetic mechanism implicated in cancer. The available evidence suggests that it can induce global hypomethylation in hepatocellular carcinoma cells, possibly through the inhibition of DNMT1. However, further research is imperative to fully elucidate its mechanism of action and to determine its efficacy and safety profile.

Future studies should focus on:

-

Confirming the direct inhibitory effect of this compound on DNMT1 activity using in vitro enzymatic assays.

-

Investigating the effects of this compound on the methylation status of specific tumor suppressor genes.

-

Evaluating its anti-tumor efficacy in preclinical in vivo models of hepatocellular carcinoma.

-

Exploring the structure-activity relationship of cinnamate analogs to identify more potent and selective DNMT inhibitors.

The development of novel epigenetic modulators like this compound holds significant promise for advancing cancer therapy.

References

A Technical Guide to Methyl 3,4-dimethoxycinnamate: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-dimethoxycinnamate, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of its chemical identity, key biological functions, and detailed experimental protocols. The primary activities discussed herein are its role as a potent inhibitor of uredospore germination in rust fungi and its emerging potential as an inhibitor of DNA methylation in the context of hepatocellular carcinoma. This document aims to serve as a valuable resource for researchers investigating natural compounds for applications in agriculture and medicine.

Chemical Identification and Properties

This compound is chemically identified as methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate[1]. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate | [1][2] |

| CAS Number | 5396-64-5 | [1][3] |

| Molecular Formula | C₁₂H₁₄O₄ | |

| Molecular Weight | 222.24 g/mol | |

| Appearance | White to off-white solid | |

| Natural Sources | Reported in Aragoa lucidula, Sideritis marmorea, and Sideritis lotsyi |

Biological Activity

This compound exhibits two primary, well-documented biological activities.

Inhibition of Uredospore Germination

This compound is a known self-inhibitor of germination in various rust fungi, including bean rust. The cis-isomer, in particular, is highly active, while the trans-isomer shows little to no inhibitory effect.

| Parameter | Value | Organism | Source |

| ED₅₀ (cis-isomer) | 4 ng/mL | Puccinia striiformis (stripe rust) | |

| 50% Inhibition (cis-isomer) | ~140 nM | Wheat-stem rust |

Inhibition of DNA Methylation in Hepatocellular Carcinoma

Recent studies have highlighted the role of this compound in inhibiting global DNA methylation in hepatocellular carcinoma (HCC) cell lines, such as Hep3B. This epigenetic modulatory activity suggests its potential as a therapeutic agent in oncology. DNA methylation is a crucial epigenetic mechanism that, when dysregulated, can contribute to the development of cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for this process.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound from 3,4-dimethoxycinnamic acid via Fischer esterification.

Materials:

-

3,4-dimethoxycinnamic acid

-

Methanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxycinnamic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether.

-

Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of this compound.

Uredospore Germination Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibition of rust uredospore germination.

Materials:

-

Freshly collected rust uredospores (e.g., Puccinia striiformis)

-

This compound (and its isomers if available)

-

Solvent for inhibitor (e.g., acetone)

-

Double-distilled water

-

Microscope slides or small vials

-

Microscope

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

Create a series of dilutions of the test compound in double-distilled water. Include a solvent control.

-

Wash fresh uredospores with double-distilled water to remove any endogenous inhibitors.

-

Suspend the washed spores in the test solutions at a defined concentration.

-

Incubate the spore suspensions in the dark at an appropriate temperature (e.g., 10°C) for 16 hours.

-

After incubation, place a sample on a microscope slide and determine the percentage of germinated spores by counting at least 100 spores per replicate.

-

Calculate the ED₅₀ value, the concentration at which 50% of germination is inhibited.

DNA Methyltransferase (DNMT) Activity/Inhibition Assay

This is a general colorimetric protocol to assess the inhibitory effect of this compound on DNMT activity, which can be performed using commercially available kits.

Materials:

-

Nuclear extract from a relevant cell line (e.g., Hep3B) or purified DNMT enzymes.

-

This compound.

-

A DNMT activity/inhibition assay kit (containing assay buffer, substrate DNA, capture and detection antibodies, and developing solution).

-

Microplate reader.

Procedure:

-

Prepare nuclear extracts from the chosen cell line or use purified DNMTs.

-

In a 96-well plate, add the assay buffer, the substrate DNA, and the nuclear extract/purified enzyme.

-

Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate according to the kit's instructions to allow for the methylation reaction.

-

Wash the wells and add the capture antibody, followed by incubation.

-

Wash the wells and add the detection antibody, followed by incubation.

-

Add the developing solution and measure the absorbance on a microplate reader at the specified wavelength.

-

The level of DNMT inhibition is inversely proportional to the colorimetric signal.

Signaling Pathway Interactions

The inhibitory effect of this compound on DNA methylation has significant implications for cellular signaling, particularly in cancer. Aberrant DNA methylation is a hallmark of many cancers, including hepatocellular carcinoma, and can lead to the silencing of tumor suppressor genes. By inhibiting DNMTs, this compound can potentially restore the expression of these silenced genes.

Dysregulation of signaling pathways such as the mTOR and PI3K/AKT pathways is common in hepatocellular carcinoma. While direct links between this compound and these specific pathways require further investigation, its ability to modulate the epigenome suggests it could indirectly influence these critical cancer-related cascades.

Caption: Proposed mechanism of action for this compound in DNA methylation.

Conclusion

This compound is a promising natural compound with well-defined inhibitory effects on fungal spore germination and emerging potential as an epigenetic modulator in cancer. The experimental protocols and data presented in this guide provide a solid foundation for further research into its mechanisms of action and potential applications. Future studies should focus on elucidating the specific signaling pathways affected by its DNA methylation inhibitory activity and its efficacy in preclinical models.

References

Methyl 3,4-dimethoxycinnamate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Methyl 3,4-dimethoxycinnamate, a key intermediate in the synthesis of various pharmaceutical and organic compounds. Understanding these properties is critical for its effective formulation, storage, and application in research and drug development.

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and formulation development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, valuable insights can be drawn from its estimated water solubility and the experimental data of its parent compound, 3,4-dimethoxycinnamic acid.

Aqueous Solubility

The estimated aqueous solubility of this compound is approximately 653.4 mg/L at 25°C [1]. The presence of the dual methoxy groups on the benzene ring is suggested to enhance its solubility in comparison to other cinnamate derivatives[2].

Solubility in Organic Solvents

Predictive information suggests that this compound may be soluble in dimethyl sulfoxide (DMSO), and to some extent in water, ethanol, and dimethylformamide (DMF)[3].

To provide a more detailed understanding of its likely behavior in organic solvents, the following table summarizes the experimentally determined solubility of its parent acid, 3,4-dimethoxycinnamic acid, in various solvents at different temperatures. It is anticipated that the methyl ester will exhibit similar or enhanced solubility in these organic solvents due to the ester functional group.

Table 1: Solubility of 3,4-dimethoxycinnamic Acid in Various Organic Solvents [4]

| Solvent | Temperature (K) | Molar Fraction (10^3 x) |

| Methanol | 283.15 | 15.89 |

| 293.15 | 24.11 | |

| 303.15 | 35.84 | |

| 313.15 | 52.17 | |

| 323.15 | 74.52 | |

| Ethanol | 283.15 | 10.66 |

| 293.15 | 16.53 | |

| 303.15 | 24.98 | |

| 313.15 | 37.01 | |

| 323.15 | 53.67 | |

| n-Propanol | 283.15 | 7.98 |

| 293.15 | 12.45 | |

| 303.15 | 18.99 | |

| 313.15 | 28.53 | |

| 323.15 | 42.11 | |

| Isopropanol | 283.15 | 6.51 |

| 293.15 | 10.28 | |

| 303.15 | 15.87 | |

| 313.15 | 24.03 | |

| 323.15 | 35.88 | |

| n-Butanol | 283.15 | 6.45 |

| 293.15 | 10.11 | |

| 303.15 | 15.59 | |

| 313.15 | 23.67 | |

| 323.15 | 35.18 | |

| Isobutanol | 283.15 | 5.33 |

| 293.15 | 8.42 | |

| 303.15 | 13.09 | |

| 313.15 | 20.07 | |

| 323.15 | 30.24 | |

| Acetone | 283.15 | 28.45 |

| 293.15 | 42.18 | |

| 303.15 | 61.03 | |

| 313.15 | 86.57 | |

| 323.15 | 119.34 | |

| 2-Butanone | 283.15 | 21.17 |

| 293.15 | 31.78 | |

| 303.15 | 46.55 | |

| 313.15 | 66.89 | |

| 323.15 | 94.12 | |

| Acetonitrile | 283.15 | 5.88 |

| 293.15 | 9.01 | |

| 303.15 | 13.49 | |

| 313.15 | 19.67 | |

| 323.15 | 28.15 | |

| Methyl Acetate | 283.15 | 11.89 |

| 293.15 | 18.03 | |

| 303.15 | 26.65 | |

| 313.15 | 38.84 | |

| 323.15 | 55.91 | |

| Ethyl Acetate | 283.15 | 8.99 |

| 293.15 | 13.77 | |

| 303.15 | 20.68 | |

| 313.15 | 30.51 | |

| 323.15 | 44.39 | |

| 1,4-Dioxane | 283.15 | 29.87 |

| 293.15 | 43.91 | |

| 303.15 | 62.88 | |

| 313.15 | 88.13 | |

| 323.15 | 121.06 |

Stability Profile

The chemical stability of this compound is a critical parameter for determining its shelf-life and appropriate storage conditions.

General Stability

This compound is considered stable under recommended storage conditions[5]. For long-term storage, it is advised to keep the compound as a powder at -20°C or in a solvent at -80°C. It should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. For short durations, such as during shipping, the compound is stable at ambient temperatures for a few days.

Incompatibilities

The compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances can lead to degradation.

Degradation Pathways

Under fire conditions, this compound may decompose and emit toxic fumes. A primary chemical degradation pathway is the hydrolysis of the ester bond, catalyzed by acids or bases, which would yield 3,4-dimethoxycinnamic acid and methanol.

Experimental Protocols

The following sections outline standardized methodologies for assessing the solubility and stability of this compound.

Solubility Determination: Static Gravimetric Method

This method, adapted from studies on the parent cinnamic acid, provides a reliable means to determine the equilibrium solubility of this compound in various solvents at different temperatures.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vessel.

-

Equilibration: The mixture is continuously agitated in a temperature-controlled water bath for a sufficient time to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any undissolved solid.

-

Gravimetric Analysis: A known mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

-

Calculation: The mass of the remaining solid (solute) is determined, and the solubility is calculated and expressed as a mole fraction or in mg/mL.

Stability Testing: ICH Guideline Q1A(R2) Framework

A comprehensive stability study for this compound should be conducted following the principles outlined in the ICH Q1A(R2) guideline for new drug substances.

Table 2: ICH Stability and Stress Testing Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Stress Testing | ||

| Hydrolysis | Acidic, neutral, and alkaline solutions | To be determined |

| Oxidation | Exposure to an oxidizing agent (e.g., H₂O₂) | To be determined |

| Photostability | Exposure to a combination of visible and UV light | To be determined |

| Thermal | Elevated temperatures (e.g., 50°C, 60°C, 70°C) | To be determined |

Testing Protocol:

-

Batch Selection: At least three primary batches of this compound should be used for the stability study.

-

Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Analytical Methods: Validated stability-indicating analytical methods (e.g., HPLC) must be used to detect any changes in the purity, potency, and degradation products of the compound over time.

-

Testing Frequency: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

-

Stress Testing: Stress testing is conducted on a single batch to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to more extreme conditions than those used for accelerated testing.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

References

The Therapeutic Promise of Methyl 3,4-dimethoxycinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4-dimethoxycinnamate, a naturally occurring phenylpropanoid, has emerged as a compound of interest in the scientific community for its potential therapeutic applications. While research is ongoing, preliminary evidence and studies on structurally similar compounds suggest a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known biological effects, plausible mechanisms of action based on related molecules, and relevant experimental methodologies.

Introduction

This compound is a cinnamic acid derivative found in various plant species.[1] Cinnamic acids and their esters are a class of compounds well-documented for their diverse pharmacological properties.[2] This guide focuses specifically on the therapeutic potential of the 3,4-dimethoxy substituted methyl ester, consolidating available data and providing a framework for future research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and potential formulation into therapeutic agents.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 5396-64-5 | [3] |

| Appearance | White solid | |

| Melting Point | 54.3–55.2 °C | |

| Solubility | Soluble in organic solvents like ethyl acetate and hexane |

Potential Therapeutic Applications

While direct evidence for some applications of this compound is still emerging, studies on this compound and its close analogs highlight several areas of therapeutic interest.

Anticancer Activity

This compound has been shown to inhibit global DNA methylation in Hep3B human hepatocellular carcinoma cells. DNA methylation is a key epigenetic modification often dysregulated in cancer, and its inhibition is a promising strategy for cancer therapy.

Table 1: Cytotoxicity of Related Cinnamic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon Carcinoma) | 16.2 | |

| Methyl 3,4,5-trimethoxycinnamate | RAW264.7 (Macrophage) | Non-toxic up to 20 µM |

Anti-inflammatory Activity

The structurally similar compound, Methyl 3,4,5-trimethoxycinnamate (MTC), has been shown to possess significant anti-inflammatory properties. It suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Given the structural similarity, it is plausible that this compound may exhibit similar anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Methyl 3,4,5-trimethoxycinnamate

| Parameter | Effect of MTC (5-20 µM) | Cell Line | Reference |

| NO Production | Inhibition | RAW264.7 | |

| PGE2 Production | Inhibition | RAW264.7 | |

| TNF-α Release | Inhibition | RAW264.7 | |

| IL-6 Release | Inhibition | RAW264.7 |

Antioxidant Activity

Antioxidant properties are a common feature of phenolic compounds like cinnamic acid derivatives. The trimethoxy analog, MTC, has been shown to exert antioxidant effects by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. While direct quantitative antioxidant data for this compound is limited, its chemical structure suggests potential radical scavenging activity.

Signaling Pathways

Based on studies of closely related analogs, this compound may modulate key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Methyl 3,4,5-trimethoxycinnamate has been demonstrated to inhibit the activation of NF-κB in macrophages. This inhibition is a likely mechanism for its anti-inflammatory effects.

Caption: Proposed inhibition of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the antioxidant response. Methyl 3,4,5-trimethoxycinnamate has been shown to activate Nrf2, leading to the expression of antioxidant enzymes.

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the validation and expansion of research findings. The following sections outline general methodologies that can be adapted for studying this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 3,4-dimethoxycinnamic acid.

Caption: General workflow for the synthesis of this compound.

Procedure:

-

Combine 3,4-dimethoxycinnamic acid with an excess of methanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.

-

Neutralize the mixture by washing with a saturated sodium bicarbonate solution, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Global DNA Methylation Assay

This assay quantifies the overall level of 5-methylcytosine in a genomic DNA sample.

Procedure:

-

Isolate high-quality genomic DNA from treated and untreated cells.

-

Use a commercial global DNA methylation ELISA-like kit.

-

Immobilize the genomic DNA onto the assay wells.

-

Add a primary antibody that specifically recognizes 5-methylcytosine.

-

Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

-

Add the substrate and measure the absorbance to quantify the level of DNA methylation.

-

Express the results as a percentage of methylation relative to a standard or control.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential to modulate DNA methylation warrants further investigation in the context of oncology. Furthermore, based on the activities of structurally related compounds, exploring its anti-inflammatory and antioxidant properties is a logical next step. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC50 values of this compound in various cancer cell lines and in assays for anti-inflammatory and antioxidant activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

The information presented in this guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

Methodological & Application

Synthesis of Methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 3,4-dimethoxycinnamate, a valuable intermediate in the synthesis of various biologically active molecules. The primary method described is the Fischer-Speier esterification of 3,4-dimethoxycinnamic acid with methanol, a robust and widely used method in organic synthesis.

Introduction

This compound is a cinnamic acid ester that serves as a key building block in the development of pharmaceuticals and other fine chemicals. Its synthesis from the readily available 3,4-dimethoxycinnamic acid is a fundamental transformation in organic chemistry. This document outlines the chemical principles, experimental procedures, and analytical characterization for this synthesis.

The primary synthetic route explored is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this case, 3,4-dimethoxycinnamic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired methyl ester.[2] The reaction is reversible, and to drive it towards the product, a large excess of methanol is used, and the reaction is typically heated to reflux.[1]

An alternative, though less common for bulk synthesis due to the hazardous nature of the reagent, is the use of diazomethane or its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), for the methylation of the carboxylic acid. This method is often quantitative and proceeds under mild conditions.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | C₁₁H₁₂O₄ | 208.21 |

| Product | methyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | C₁₂H₁₄O₄ | 222.24[3] |

Synthesis Pathway and Experimental Workflow

The overall synthesis involves the esterification of the carboxylic acid starting material, followed by a work-up procedure to isolate and purify the final ester product.

Chemical Reaction

Caption: Fischer-Speier esterification of 3,4-dimethoxycinnamic acid.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of cinnamic acid derivatives.[4]

Materials and Reagents:

-

3,4-Dimethoxycinnamic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxycinnamic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.

-

Wash the organic layer with brine.

-